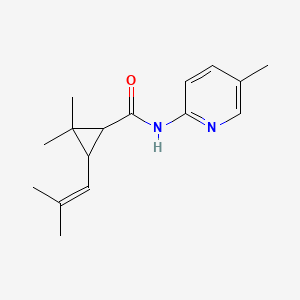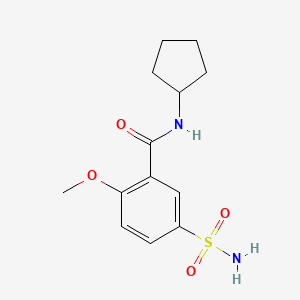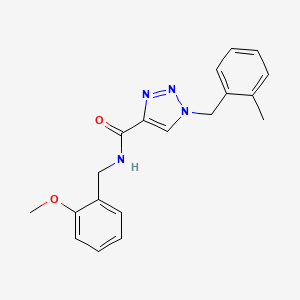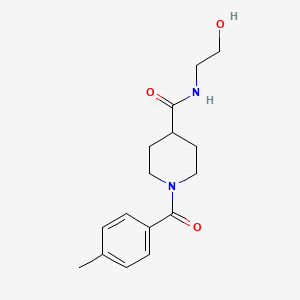
4-chloro-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide, also known as CPB, is a chemical compound that belongs to the class of sulfonamide derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
4-chloro-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide is known to selectively inhibit the activity of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many types of cancer. This inhibition leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of CAIX activity, the reduction of tumor growth and metastasis, and the induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide in lab experiments is its selectivity for CAIX inhibition, which makes it a potential candidate for the development of cancer therapeutics. However, its limitations include its low solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide, including the development of more potent and selective CAIX inhibitors, the investigation of its potential role in other diseases such as inflammation and diabetes, and the exploration of its potential use in combination with other cancer therapeutics. Further research is also needed to better understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 4-chloro-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-chlorosulfonylbenzoic acid. This is then reacted with N-phenylpyrrolidine to form the final product, this compound.
Aplicaciones Científicas De Investigación
4-chloro-N-phenyl-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively used in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential role in the treatment of cancer, inflammation, and other diseases.
Propiedades
IUPAC Name |
4-chloro-N-phenyl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-15-9-8-13(17(21)19-14-6-2-1-3-7-14)12-16(15)24(22,23)20-10-4-5-11-20/h1-3,6-9,12H,4-5,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZFHXXBZSKOQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-5-{[5-(phenylthio)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5020890.png)
![[3-methyl-8-(4-methyl-1-piperidinyl)-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetic acid](/img/structure/B5020896.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,3,4-trimethoxybenzamide](/img/structure/B5020897.png)
![N-(1-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5020903.png)



![N-butyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5020931.png)
![3-methyl-4-[5-(4-morpholinyl)-1,3-pentadiyn-1-yl]phenyl benzoate hydrochloride](/img/structure/B5020939.png)

![4-methoxy-N-[2-(2-pyridinylthio)ethyl]benzenesulfonamide](/img/structure/B5020962.png)
![5-({5-[(2-isopropyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-10-methoxy-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5020973.png)

